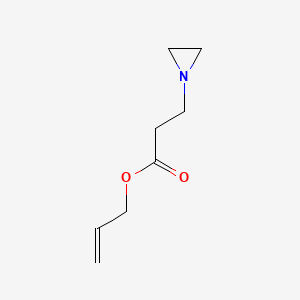

Propionic acid, 3-(1-aziridinyl)-, allyl ester

説明

特性

CAS番号 |

22480-27-9 |

|---|---|

分子式 |

C8H13NO2 |

分子量 |

155.19 g/mol |

IUPAC名 |

prop-2-enyl 3-(aziridin-1-yl)propanoate |

InChI |

InChI=1S/C8H13NO2/c1-2-7-11-8(10)3-4-9-5-6-9/h2H,1,3-7H2 |

InChIキー |

UZUDNCVBLBBXRJ-UHFFFAOYSA-N |

正規SMILES |

C=CCOC(=O)CCN1CC1 |

製品の起源 |

United States |

準備方法

Aziridinyl Propionic Acid Formation

While direct literature on the exact synthesis of propionic acid, 3-(1-aziridinyl)-, allyl ester is limited, related aziridine-containing propionic acid derivatives are typically prepared by:

- Starting from amino alcohols or amino acids, such as serine derivatives, which are converted into aziridine rings via intramolecular cyclization.

- Using aziridine-2-carbinols as intermediates, synthesized via Grignard reagents and subsequent functional group transformations to introduce the propionic acid moiety.

This approach ensures the aziridine ring is formed prior to esterification, maintaining the ring’s stereochemical integrity.

Allyl Ester Formation

The allyl esterification of carboxylic acids can be accomplished by:

- Reacting the metal salt of the carboxylic acid (e.g., lithium, sodium, or potassium salt) with allyl halides, particularly allyl chloride, in the presence of iodinated tetraalkylammonium salts as phase transfer catalysts.

- This method yields primary allyl esters in high yield and purity and is applicable to aziridinyl propionic acids, given their carboxylate functionality.

Table 1: Typical Reaction Conditions for Allyl Ester Formation

| Reactants | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Metal salt of propionic acid derivative + Allyl chloride | Iodinated tetraalkylammonium salt, room temp to mild heating | High (>90%) |

This method avoids harsh conditions that could open the aziridine ring, thus preserving the compound’s functional integrity.

Patented Methods and Industrial Considerations

- Although no direct patent describes the exact compound, related propionic acid derivatives are prepared industrially by oxidation of propionic aldehyde without catalysts, achieving high conversion and selectivity. This suggests that starting from propionic acid derivatives is feasible for further functionalization.

- Esterification methods involving controlled addition of allyl esters to aziridinyl propionic acid intermediates are likely adapted from general esterification protocols, emphasizing mild conditions to avoid aziridine ring degradation.

Research Discoveries and Optimization

- Microwave-assisted S-alkylation methods reported for related 3-substituted propionic acids demonstrate rapid, efficient, and green chemistry approaches that minimize side products and improve yield and purity.

- Although this method focuses on S-alkylation, the principles of microwave activation and optimized temperature control (e.g., 80–120 °C depending on halide leaving group) can be extrapolated to allyl ester formation of aziridinyl propionic acids to enhance reaction efficiency and reduce reaction times.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions

Prop-2-enyl 3-(aziridin-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into simpler molecules.

Substitution: The aziridine ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines .

科学的研究の応用

Prop-2-enyl 3-(aziridin-1-yl)propanoate is used in various scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of prop-2-enyl 3-(aziridin-1-yl)propanoate involves its interaction with molecular targets through its aziridine ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can affect various biochemical pathways and processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Allyl Esters of Propionic Acid Derivatives

(a) Allyl Propionate (Propanoic Acid, 2-Propenyl Ester)

- Formula : C₆H₁₀O₂

- Molecular Weight : 114.14 g/mol

- CAS : 2408-20-0

- Key Properties: A simple allyl ester lacking substituents on the propionic acid backbone. Used as a flavoring agent and monomer in polymer synthesis .

(b) Allyl 3-(4-Hydroxyphenyl)propanoate

- Structure : Propionic acid substituted with a 4-hydroxyphenyl group at the β-position, esterified with allyl alcohol.

- Pharmacological Activity : Lowers plasma cholesterol and triglycerides while increasing HDL-cholesterol in preclinical models .

- Contrast : The hydroxyphenyl group enhances antioxidant and lipid-modulating effects, whereas the aziridinyl group may confer cytotoxic or DNA-alkylating properties.

(c) 3-(Piperazin-1-yl)propionic Acid Ethyl Ester

- CAS : 43032-38-8

- Activity: Non-competitive acetylcholinesterase (AChE) inhibitor, elevating acetylcholine levels .

- Contrast : The piperazine ring introduces basicity and hydrogen-bonding capacity, differing from the strained, reactive aziridine ring.

Allyl Esters with Heterocyclic Substituents

(a) Allyl Isovalerate

(b) Allyl Cyclohexanepropionate

Pharmacologically Active Propionic Acid Derivatives

Physicochemical and Functional Comparisons

Molecular Weight and Reactivity

Pharmacological Potential

- Aziridine Derivatives: Known for DNA alkylation (e.g., chemotherapeutic agents like Thiotepa) .

生物活性

Propionic acid, 3-(1-aziridinyl)-, allyl ester is a compound characterized by its aziridine ring structure and allylic ester functionality. This unique combination may enhance its biological activity compared to simpler derivatives. The compound has garnered attention for its potential pharmacological properties, particularly in antimicrobial and antitumor activities.

- Molecular Formula : C₈H₁₃NO₂

- Molecular Weight : Approximately 157.19 g/mol

- Structure : The compound features an aziridine ring which is often associated with significant biological activity.

Biological Activity Overview

Research indicates that compounds containing aziridine rings can interact with biological macromolecules, leading to various pharmacological effects. Propionic acid, 3-(1-aziridinyl)-, allyl ester has shown promise in several areas:

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of bacteria and fungi. The aziridine moiety is believed to play a crucial role in this activity by affecting cellular mechanisms.

Antitumor Activity

Studies have indicated that propionic acid, 3-(1-aziridinyl)-, allyl ester may possess antitumor properties. The mechanism is thought to involve the compound's ability to interfere with cancer cell proliferation and induce apoptosis.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Effects | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study 2 | Antitumor Properties | Showed reduced tumor growth in animal models; specific pathways affected were not fully elucidated. |

| Study 3 | Mechanistic Insights | Investigated interaction with DNA and RNA; suggested potential for further development as an anticancer agent. |

The exact mechanisms by which propionic acid, 3-(1-aziridinyl)-, allyl ester exerts its biological effects are still under investigation. However, preliminary hypotheses include:

- Interaction with DNA : Potentially forming adducts that disrupt replication.

- Enzyme Inhibition : May inhibit key enzymes involved in cell division and metabolism.

- Membrane Disruption : Could affect microbial membranes, leading to cell lysis.

Comparative Analysis

To better understand the unique properties of propionic acid, 3-(1-aziridinyl)-, allyl ester, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Propanoic Acid | Carboxylic Acid | Lacks aziridine functionality; minimal biological activity. |

| Allyl Propionate | Ester | Used primarily as a flavoring agent; limited pharmacological interest. |

| Aziridine Derivatives | Aziridine | Exhibit various biological activities; structure-dependent effects. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing propionic acid derivatives containing aziridinyl and allyl ester groups?

- Methodology : Utilize a two-step approach: (1) Introduce the aziridinyl group via nucleophilic ring-opening of epoxides or alkylation with aziridine precursors under inert conditions. (2) Perform esterification using allyl alcohol and a coupling agent like BOP-Cl (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) with triethylamine (TEA) in dichloromethane to form the allyl ester .

- Characterization : Confirm structure via -NMR (aziridine protons at δ 1.5–2.5 ppm; allyl protons at δ 4.5–5.5 ppm) and GC-MS (molecular ion peak at m/z ~155 for CHO backbone) .

Q. How can the purity of this compound be assessed, and what solvents are compatible for spectroscopic analysis?

- Methodology : Use HPLC with a C18 column (methanol/water mobile phase) or GC with a polar stationary phase (e.g., DB-WAX). Solvents like deuterated chloroform (CDCl) are ideal for NMR due to minimal signal interference .

Advanced Research Questions

Q. How does the aziridinyl group influence the compound’s reactivity in ring-opening reactions under acidic or nucleophilic conditions?

- Mechanistic Insight : The strained aziridine ring undergoes ring-opening with nucleophiles (e.g., thiols, amines) or acids (e.g., HCl), forming secondary amines or ammonium salts. Kinetic studies using stopped-flow spectroscopy can monitor reaction rates, with rate constants (k) dependent on pH and nucleophile concentration .

- Contradiction Alert : Some studies report rapid ring-opening in aqueous media, while others note stability in anhydrous solvents. This discrepancy may arise from trace water content or catalytic impurities .

Q. What computational methods are suitable for predicting the compound’s stability and hydration equilibrium?

- Methodology : Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate hydration free energies. Compare with experimental data from equilibrium constants (K) measured via -NMR monitoring of ester hydrolysis in buffered solutions .

- Data Interpretation : Hydration is favored at pH > 7 due to deprotonation of the carboxylic acid intermediate .

Q. How do structural modifications (e.g., allyl vs. methyl ester) affect biological activity or enzyme inhibition?

- Case Study : Replace the allyl group with methyl in analogs (e.g., 2-Propenoic acid, 3-(1-aziridinyl)-, methyl ester [CAS 2407-60-5]). Test inhibitory effects on acetylcholinesterase (AChE) using Ellman’s assay. Allyl esters may enhance membrane permeability due to increased lipophilicity (logP ~1.8 vs. ~0.5 for methyl) .

Data Contradiction Analysis

Q. Conflicting reports on ester stability under thermal conditions: How to resolve discrepancies?

- Hypothesis Testing : Conduct thermogravimetric analysis (TGA) at 25–200°C. If decomposition occurs below boiling point (~150°C), impurities (e.g., residual acids) may catalyze degradation. Compare purity levels via elemental analysis .

- Resolution : High-purity samples (≥99.5% by GC) show stability up to 120°C, while crude samples degrade at 80°C due to autocatalytic ester hydrolysis .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。